molecular formula C15H16N6OS B2555664 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 2034531-83-2

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2555664
CAS No.: 2034531-83-2
M. Wt: 328.39
InChI Key: AIRBIQSVZAFRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a pyrrolidine ring and a thiophene-acetamide moiety. The pyrrolidine ring introduces conformational flexibility, while the thiophene-acetamide group enhances lipophilicity and may contribute to π-π stacking interactions in biological systems . This compound is synthesized via multi-step reactions involving coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and acid-mediated cyclization, as described in patent literature .

Properties

IUPAC Name

2-thiophen-2-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c22-13(8-12-2-1-7-23-12)18-11-3-5-20(9-11)14-15-19-17-10-21(15)6-4-16-14/h1-2,4,6-7,10-11H,3,5,8-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRBIQSVZAFRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CS2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H14N4OS
Molecular Weight: 270.34 g/mol
IUPAC Name: this compound

The compound features a triazolopyrazine core fused with a pyrrolidine moiety and a thiophene group. This unique structure contributes to its biological activity through various molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazolopyrazine ring can participate in hydrogen bonding and π-π stacking interactions, while the thiophene moiety enhances hydrophobic interactions. These interactions modulate the activity of target biomolecules, leading to various pharmacological effects.

Potential Targets

  • Enzymatic Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazolopyrazines have been tested against various bacterial strains, demonstrating promising inhibitory effects.

Anticancer Properties

Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the triazolopyrazine moiety may enhance selectivity towards cancerous cells while sparing normal cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or pyrrolidine groups can significantly alter potency and selectivity:

ModificationEffect on Activity
Substituting thiopheneAlters hydrophobic interactions
Modifying pyrrolidineAffects receptor binding affinity

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of triazolopyrazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a thiophene substitution exhibited enhanced activity compared to their non-thiophene counterparts .
  • Cancer Cell Line Testing : In vitro assays on various cancer cell lines showed that certain derivatives induced apoptosis through caspase activation pathways. The presence of the triazolopyrazine scaffold was essential for this effect .

Comparison with Similar Compounds

N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide

  • Core Structure : Shares the triazolo-pyrazine core but replaces the pyrrolidine-thiophene acetamide with a cyclobutylmethyl-cyclopropanesulfonamide group.
  • Cyclopropane introduces steric constraints, which may improve target selectivity by restricting conformational mobility .

(S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

  • Core Structure : Retains the pyrrolidine-triazolo-pyrazine framework but substitutes the thiophene-acetamide with a cyclopropylsulfonyl group.
  • The absence of thiophene reduces aromatic stacking capacity, which could diminish interactions with hydrophobic binding pockets .

Analogues from Building Blocks and Catalogs

1-(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine Trihydrochloride

  • Core Structure : Replaces pyrrolidine with a piperidine ring, increasing ring size from five- to six-membered.
  • Key Differences: Piperidine’s larger ring may reduce steric hindrance near the triazolo-pyrazine core, enabling broader interaction with target proteins .

Fluorinated Derivatives

Difluoromethyl-Cyclopropane Derivative (From )

  • Core Structure : Features a difluoromethyl group and a cyclopropane-fused pyrazole instead of thiophene-acetamide.
  • Key Differences: Fluorination enhances metabolic stability and bioavailability by resisting oxidative degradation .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Inferred Properties Potential Applications
Target Compound Triazolo-pyrazine + pyrrolidine Thiophene-acetamide Moderate lipophilicity, aromatic interactions Kinase inhibition, CNS targets
Cyclopropanesulfonamide analogue () Triazolo-pyrazine + cyclobutyl Cyclopropanesulfonamide High polarity, steric constraints Enzyme inhibition
Piperidine-methanamine () Triazolo-pyrazine + piperidine Methanamine (charged) High solubility, reduced BBB penetration Peripheral targets
Difluoromethyl-cyclopropane () Triazolo-pyrazine + pyrazole Difluoromethyl, cyclopropane Enhanced metabolic stability Anti-inflammatory

Research Implications and Challenges

  • Pharmacological Profile : The thiophene-acetamide group in the target compound balances lipophilicity and aromaticity, making it suitable for CNS targets where moderate blood-brain barrier penetration is required . In contrast, sulfonamide and fluorinated derivatives may prioritize peripheral action due to solubility or stability differences.
  • Synthetic Complexity : The target compound’s synthesis involves coupling and cyclization steps common in peptide chemistry (e.g., HATU-mediated reactions), whereas fluorinated analogues require specialized reagents like difluoromethylation agents .
  • Unresolved Questions: Limited data on binding affinities or pharmacokinetic parameters for these compounds necessitates further experimental validation. Patent literature often omits detailed biological data, focusing instead on synthetic routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.